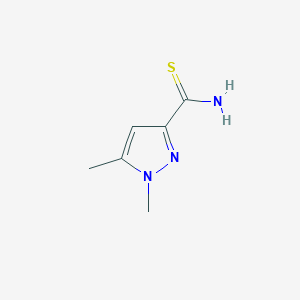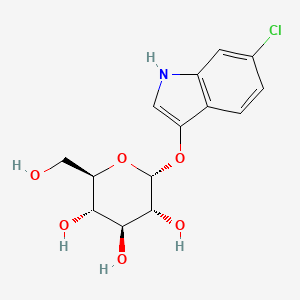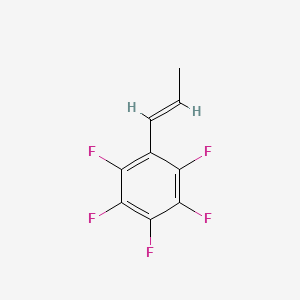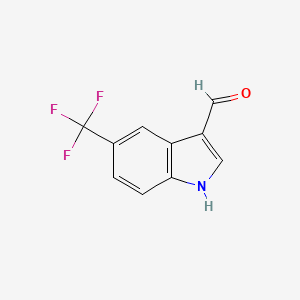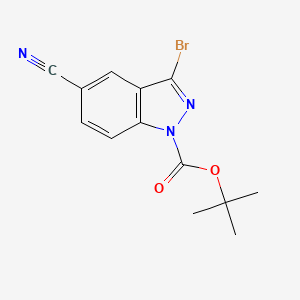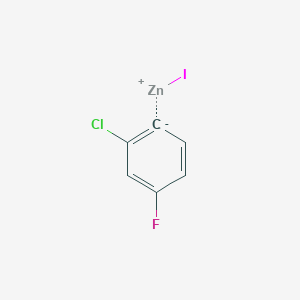
2-Chloro-4-fluorophenylzinc iodide
Übersicht
Beschreibung
2-Chloro-4-fluorophenylzinc iodide is a chemical compound with the CAS Number: 497923-83-8 . Its IUPAC name is (2-chloro-4-fluorophenyl)zinc (1+) iodide . The molecular weight of this compound is 321.84 .
Physical And Chemical Properties Analysis
The molecular formula of this compound is C6H3ClFIZn . It has a molecular weight of 321.8 g/mol . The compound has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 0 . The exact mass of the compound is 319.82435 g/mol . The compound has a topological polar surface area of 0 Ų . It has a heavy atom count of 10 . The formal charge of the compound is 0 .Wissenschaftliche Forschungsanwendungen
1. Quenching Mechanisms in Protein Studies
2-Chloro-4-fluorophenylzinc iodide plays a role in protein studies, particularly in understanding the quenching mechanisms of protein fluorescence. It is used to evaluate how iodide affects the tryptophyl fluorescence of proteins, providing insights into the interaction of proteins with solvent-exposed tryptophyl side chains (Lehrer, 1971).
2. Antineoplastic Activity in Medicinal Chemistry
In medicinal chemistry, this compound is part of a series of halopyridinium salts studied for their antineoplastic activities, particularly against lymphocytic leukemia in vivo. These studies contribute to understanding the medicinal potential of such compounds (Anderson, Dean, & Endo, 1990).
3. Sensing and Photophysical Properties
The compound is also instrumental in the development of halide-sensitive dyes. These dyes, with their enhanced sensitivity towards halide quenching, are used in sensing applications, particularly for detecting bromide and iodide ions (Jagt, Soleimani Kheibari, & Nitz, 2009).
4. Organic Synthesis Applications
In organic synthesis, aryl(fluoro)silacyclobutanes and aryl(chloro)silacyclobutanes, similar in structure to this compound, are used in cross-coupling reactions with aryl iodides, significantly impacting the synthesis of unsymmetrical biaryls (Denmark & Wu, 1999).
5. Fluorochromes for DNA Content Estimation
This compound is also relevant in the estimation of nuclear DNA content in plants. Fluorochromes like propidium iodide, which have no base preference, are used for flow cytometric estimation of nuclear DNA content, providing critical data for understanding genetic material in plants (Doležel, Sgorbati, & Lucretti, 1992).
6. Development of Fluorescent Probes
Additionally, the development of fluorescent probes for mercury detection in aqueous solutions has been facilitated by compounds like this compound. These probes utilize the reaction mechanisms involving ester hydrolysis to release fluorophores, enhancing our ability to detect and monitor heavy metals in the environment (Zhang et al., 2019).
7. Photothermal Therapy in Cancer Treatment
Its application extends to photothermal therapy in cancer treatment, as seen in studies involving IR780 iodide. The substance improves the water solubility of IR780, significantly enhancing its effectiveness in photothermal cancer therapy (Li et al., 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-chloro-3-fluorobenzene-6-ide;iodozinc(1+) | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF.HI.Zn/c7-5-2-1-3-6(8)4-5;;/h1,3-4H;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCZMHYDJPOXFOK-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=[C-]1)Cl)F.[Zn+]I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFIZn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



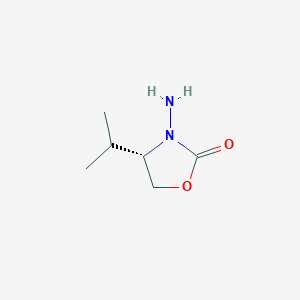
![1,2,2-Tris[(S)-4-isopropyl-4,5-dihydro-2-oxazolyl]propane](/img/structure/B3042002.png)
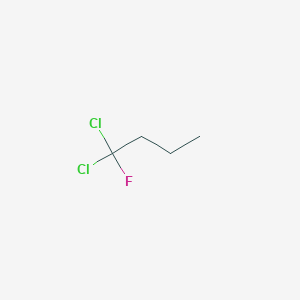

![2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2-tetrafluoro-2-fluorosulfonylethoxy)propoxy]propoxy]propanoyl fluoride](/img/structure/B3042009.png)
